N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
Description
N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with methyl and phenyl groups, linked via an ethyl chain to an acetamide moiety bearing a 3-(trifluoromethyl)phenyl group. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting receptors or enzymes. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazole ring may contribute to π-π stacking interactions in binding pockets . Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., benzothiazole-based acetamides, pyrazole derivatives) are frequently explored in medicinal chemistry for applications such as kinase inhibition or G protein-coupled receptor (GPCR) modulation .
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O/c1-15-21(18-8-4-3-5-9-18)16(2)28(27-15)12-11-26-20(29)14-17-7-6-10-19(13-17)22(23,24)25/h3-10,13H,11-12,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYZXFXWIYIUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=CC(=CC=C2)C(F)(F)F)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives.
Attachment of the phenyl group: This step often involves electrophilic aromatic substitution reactions.
Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl group.
Reduction: Reduction reactions may target the carbonyl group in the acetamide linkage.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe for studying biological processes due to its unique structural features.
Medicine: Possible therapeutic applications, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Pyrazole-Based Analogs
- Compound 189 (): Synthesized as (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(...indazol-7-yl...)acetamide, this analog shares a pyrazole core but replaces the methyl and phenyl groups with difluoromethyl substituents. Key difference: The trifluoromethylphenyl group in the target compound may offer greater metabolic stability compared to difluoromethyl groups in Compound 189 .
BTP2 ():
A thiadiazole-carboxanilide derivative with a bis(trifluoromethyl)pyrazole moiety. BTP2’s structure emphasizes trifluoromethyl groups for electronic effects and hydrophobic interactions, similar to the target compound. However, its thiadiazole ring alters solubility and binding kinetics .
Benzothiazole-Based Acetamides
- Compound 13 (): N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide shares the trifluoromethylphenyl-acetamide backbone but replaces the pyrazole-ethyl group with a benzothiazole ring. The benzothiazole moiety may enhance rigidity and affinity for planar binding sites (e.g., ATP pockets in kinases).
GPCR-Targeting Acetamides
- AMG 517 ():
Features a benzothiazole-pyrimidine scaffold with a trifluoromethylphenyl group. While structurally distinct, its acetamide linkage and aromatic substituents highlight design principles shared with the target compound, such as leveraging trifluoromethyl groups for receptor affinity . - HC030031 ():
A purine-based acetamide with a dimethylxanthine core. Its acetamide group and lipophilic substituents mirror the target compound’s strategy for balancing solubility and membrane permeability .
Structural and Functional Data Table
Critical Analysis of Substituent Effects
- Trifluoromethyl vs. Difluoromethyl : The CF3 group in the target compound provides stronger electron-withdrawing effects and higher metabolic resistance compared to difluoromethyl groups in Compound 189 .
- Pyrazole vs.
- Ethyl Linker : The ethyl chain in the target compound may increase conformational flexibility compared to rigid benzothiazole or thiadiazole cores in analogs .
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic compound belonging to the class of pyrazole derivatives. Its unique molecular structure, characterized by a pyrazole ring and a trifluoromethyl phenyl group, suggests potential for various biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features several key structural components:
- Pyrazole Ring : The 3,5-dimethyl substitution contributes to the lipophilicity and potential receptor interactions.
- Trifluoromethyl Group : Known to enhance biological activity by modifying pharmacokinetic properties and improving binding affinity to target proteins.
- Ethyl Linkage : Provides flexibility and spatial orientation for interactions with biological targets.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
1. Anti-inflammatory Effects
Research indicates that compounds containing pyrazole rings often exhibit anti-inflammatory properties. The presence of the trifluoromethyl group may further enhance this activity by improving the compound's interaction with inflammatory mediators .
2. Anticancer Potential
Preliminary studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. The unique combination of structural elements in this compound may contribute to its effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may interact with kinases or other targets relevant to cancer and inflammation, potentially leading to therapeutic applications in these areas .
Case Studies
- In vitro Studies : A study demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity compared to standard chemotherapeutics .
- In vivo Efficacy : Animal models have shown promising results where treatment with this compound led to reduced tumor sizes and improved survival rates in xenograft models.
Data Table: Biological Activity Summary
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels in vitro | |
| Anticancer | Significant inhibition of cell proliferation | |
| Enzyme inhibition | Targeted inhibition of kinases |
The precise mechanism by which this compound exerts its effects involves:
- Interaction with Receptors : The structural features allow for binding to specific receptors or enzymes.
- Modulation of Signaling Pathways : It may interfere with signaling pathways associated with inflammation and cancer progression.
Q & A
Basic: What are the critical considerations for synthesizing N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide?
Answer:
The synthesis involves sequential functionalization of the pyrazole and acetamide moieties. Key steps include:
- Acetylation : Use acetic anhydride or acetyl chloride under inert atmosphere (N₂/Ar) to minimize side reactions .
- Coupling Reactions : Employ nucleophilic substitution or amide bond formation between the pyrazole-ethylamine and trifluoromethylphenylacetic acid derivatives.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential to isolate the target compound from byproducts .
Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (typically 60–80°C) to enhance yield .
Basic: How can spectroscopic and crystallographic methods characterize this compound’s structure?
Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl group at the 3-position of the phenyl ring) and pyrazole ring geometry .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns to assess purity .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement. Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings in the lattice .
Advanced: How to optimize reaction yield while minimizing side-product formation?
Answer:
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, molar ratios, solvent polarity). Central composite designs (CCD) are effective for multi-factor optimization .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediates (e.g., acylated pyrazole) and adjust reagent addition rates dynamically .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate coupling steps without degrading sensitive functional groups .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Answer:
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing trifluoromethyl with sulfonyl groups) to isolate pharmacophoric features. Use molecular docking (AutoDock Vina) to predict binding modes against target proteins .
- Assay Validation : Replicate experiments under standardized conditions (e.g., fixed pH, cell line passage number) to control variability. Include positive/negative controls (e.g., known inhibitors) to calibrate activity thresholds .
Advanced: What computational strategies predict this compound’s pharmacokinetic properties?
Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model membrane permeability (logP) and blood-brain barrier (BBB) penetration.
- ADMET Prediction : Tools like SwissADME calculate parameters (e.g., CYP450 inhibition, hERG liability) from SMILES strings. Validate with in vitro hepatocyte assays .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify hydrogen-bonding sites critical for receptor interactions .
Advanced: How to analyze hydrogen-bonding patterns in its crystal structure for polymorph control?
Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., D , S motifs) using Mercury software. Prioritize motifs that stabilize the desired polymorph (e.g., C(6) chains) .
- Powder X-ray Diffraction (PXRD) : Compare experimental and simulated patterns to detect polymorphic impurities. Refine lattice parameters with TOPAS .
Basic: What functional groups influence this compound’s stability under storage?
Answer:
- Hydrolytic Sensitivity : The acetamide group may degrade in humid conditions. Store under desiccation (silica gel) at –20°C .
- Photostability : The trifluoromethylphenyl group is prone to UV-induced degradation. Use amber glass vials for long-term storage .
Advanced: How to design a crystallization protocol for high-purity single crystals?
Answer:
- Solvent Screening : Test mixed solvents (e.g., DCM/methanol) via vapor diffusion. Use Hansen solubility parameters to predict ideal solvent pairs .
- Seeding Techniques : Introduce microcrystals of the desired polymorph to control nucleation. Monitor crystal growth kinetics with dynamic light scattering (DLS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
